molecular formula C24H31ClN2O2 B12422123 Doxapram-d5 (hydrochloride)

Doxapram-d5 (hydrochloride)

Cat. No.: B12422123
M. Wt: 420.0 g/mol
InChI Key: MBGXILHMHYLZJT-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxapram-d5 (hydrochloride) is a deuterium-labeled analog of Doxapram hydrochloride, a respiratory stimulant used clinically to treat acute respiratory depression . The compound replaces five hydrogen atoms with deuterium at specific positions (likely the ethyl group), resulting in a molecular formula of C₂₄H₂₅D₅N₂O₂·HCl and a molecular weight of 383.55 g/mol (excluding HCl) . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Doxapram and its metabolites in biological matrices .

Doxapram-d5 (hydrochloride) is synthesized with high purity (>99.6%) and is critical for ensuring analytical accuracy in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .

Industrial Production Methods

Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Doxapram-d5 (hydrochloride) is a deuterium-labeled form of Doxapram (hydrochloride) . Doxapram is a respiratory stimulant . Doxapram-d5 is a stable isotope used in various scientific research applications, including studies of doxapram's pharmacokinetics and metabolism .

Scientific Research Applications

  • Pharmacokinetic Studies Doxapram-d5 is used as an internal standard in analytical assays to quantify doxapram and its metabolites in biological samples such as plasma and brain tissue . The deuterium labeling allows for the differentiation between doxapram and doxapram-d5 using mass spectrometry . This method improves the accuracy and reliability of pharmacokinetic measurements .
    • Example: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram in porcine plasma and brain tissue . Doxapram-d5 and 2-ketodoxapram-d5 were used as internal standards . The assay was applied to determine the pharmacokinetics of doxapram in pigs following intravenous administration .
  • Metabolism Studies: Deuterium-labeled compounds like Doxapram-d5 are used to study the metabolic pathways of drugs . By tracing the deuterium label, researchers can identify and quantify metabolites of doxapram in vitro and in vivo .

Doxapram Overview

Doxapram hydrochloride is a respiratory stimulant that works by stimulating the peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla . It increases minute volume and respiratory rate . Doxapram is used to treat acute respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) . It is also used to reverse respiratory depression after anesthesia or drug overdose .

Adverse Effects: Some known adverse events of doxapram use are hypertension, dyspnoea, coughing, tachypnoea, headache, dizziness, flushing, sweating, perineal warmth, tremor, nausea, vomiting, diarrhoea, urinary retention, and muscle spasticity . More serious adverse events observed for doxapram are based on its effect on the central nervous system, including psychosis with hallucinations, severe and violent restlessness, and confusion .

Mechanism of Action

Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Doxapram hydrochloride C₂₄H₃₀N₂O₂·HCl 378.2 Non-deuterated parent drug; stimulates carotid chemoreceptors to enhance respiration .
Doxapram-d5 (hydrochloride) C₂₄H₂₅D₅N₂O₂·HCl 383.2 Deuterated analog; used as an internal standard to minimize matrix effects in LC-MS/MS .
2-Ketodoxapram C₂₄H₂₈N₂O₃ 392.2 Primary metabolite of Doxapram; formed via hepatic oxidation .
2-Ketodoxapram-d5 C₂₄H₂₃D₅N₂O₃ 397.2 Deuterated metabolite analog; co-analyzed with Doxapram-d5 for metabolite quantification .

Key Differences :

  • Deuterium substitution in Doxapram-d5 increases molecular mass by 5 Da, enabling distinct mass transitions (e.g., m/z 384.5 → 297.3 vs. 379.5 → 292.3 for non-deuterated Doxapram) .
  • The deuterated forms exhibit nearly identical chromatographic retention times but avoid signal overlap in MS detection .

Advantages of Deuterated Analogs :

  • Reduced Interference : Deuterium minimizes ion suppression/enhancement in complex biological samples .

Pharmacokinetic and Metabolic Profiles

  • Doxapram Hydrochloride : Rapidly metabolized to 2-Ketodoxapram, with a half-life of 2–4 hours in humans . Requires dose adjustment in hepatic impairment.
  • Doxapram-d5 : Used to quantify Doxapram in porcine plasma and brain tissue, showing similar extraction efficiency to the parent drug .
  • 2-Ketodoxapram-d5 : Enables simultaneous tracking of metabolite kinetics, critical for understanding Doxapram’s therapeutic window .

Q & A

Basic Research Questions

Q. How can Doxapram-d5 (hydrochloride) be identified and quantified using pharmacopeial methods?

  • Methodological Answer :
    • UV-Vis Spectrophotometry : Prepare a solution in 0.1 M HCl and measure absorbance between 278–282 nm. A maximum absorbance in this range confirms identity .

    • Internal Standard Titration : Use dopamine hydrochloride as an internal standard. Titrate with 0.1 M perchloric acid (potentiometric endpoint) and calculate purity using the formula:
      Purity (%)=Volumesample×18.964Weightsample×100\text{Purity (\%)} = \frac{\text{Volume}_{\text{sample}} \times 18.964}{\text{Weight}_{\text{sample}}} \times 100

      Ensure blank correction .

Q. What are the recommended safety protocols for handling Doxapram-d5 (hydrochloride) in laboratory settings?

  • Methodological Answer :
    • Exposure Control : Use fume hoods and PPE (gloves, lab coat, goggles).
    • First Aid :
      • Inhalation : Administer artificial respiration if unconscious .
      • Skin/Eye Contact : Rinse with water for 15 minutes; seek medical attention .
    • Storage : Hermetic containers at 4°C to prevent degradation .

Q. How are impurities and related substances analyzed in Doxapram-d5 (hydrochloride)?

  • Methodological Answer :
    • TLC Analysis :
      • Prepare sample and standard solutions in methanol (0.5 g/10 mL).
      • Spot 6 µL on silica gel plates. Develop using chloroform:acetone:ethyl ether:formic acid (8:3:3:2).
      • Visualize with iodine vapor. Impurity spots must not exceed standard intensity .
    • Acceptance Criteria : Total impurities ≤ 0.5% (w/w) .

Advanced Research Questions

Q. How to resolve contradictions in impurity profiles between batches using chromatographic data?

  • Methodological Answer :
    • Peak Resolution Validation : Ensure resolution (R) ≥ 1.5 between Doxapram and related compounds (e.g., dopamine hydrochloride) using HPLC. Adjust mobile phase (e.g., acetonitrile:buffer gradients) and column temperature .
    • Statistical Analysis : Perform triplicate runs and apply ANOVA to assess batch variability. Outliers may indicate synthesis or storage issues .

Q. What experimental design is optimal for assessing Doxapram-d5 stability under varying conditions?

  • Methodological Answer :
    • Accelerated Stability Testing :
      • Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
      • Monitor degradation via TLC and UV-Vis.
      • Validate hermetic container efficacy by comparing results to non-hermetic controls .
    • Data Interpretation : Degradation > 5% indicates inadequate storage; reformulate excipients or improve packaging .

Q. How to validate deuterated Doxapram-d5 as an internal standard in pharmacokinetic studies?

  • Methodological Answer :
    • Isotopic Purity Check : Use LC-MS/MS to confirm absence of non-deuterated Doxapram. Require signal-to-noise ratio > 10:1 for Doxapram-d5 .
    • Matrix Effect Testing : Spike deuterated standard into plasma samples. Recovery should be 85–115% with RSD < 5% across replicates .

Q. How to address variability in titration-based assays for Doxapram-d5 quantification?

  • Methodological Answer :
    • Standardization : Calibrate potentiometric titrators daily with dopamine hydrochloride.
    • Error Mitigation :
      • Use freshly prepared 0.1 M perchloric acid (hygroscopic degradation affects accuracy).
      • Validate method robustness via inter-lab comparisons .

Q. Data Contradiction Analysis

Q. How to interpret conflicting results between TLC and HPLC impurity analyses?

  • Methodological Answer :
    • Root-Cause Investigation :
      • Sample Preparation : Confirm methanol purity; impurities in solvent may co-elute in TLC but not HPLC.
      • Detection Sensitivity : TLC (iodine vapor) detects non-UV-active impurities; HPLC-UV may miss these. Cross-validate with MS detection .

Q. How to reconcile discrepancies in reported pKa values for Doxapram-d5?

  • Methodological Answer :
    • Experimental Replication :
      • Use potentiometric titration in varied buffers (pH 3–10).
      • Compare results to computational models (e.g., ACD/Labs).
    • Literature Review : Cross-reference JP XIV, USP, and Ph.Eur. monographs for consensus values .

Q. Methodological Best Practices

  • Documentation : Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity (R² > 0.995), and precision (RSD < 2%) .
  • Ethical Compliance : Disclose deuterated compound synthesis routes and ensure alignment with institutional safety protocols .

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

420.0 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2;

InChI Key

MBGXILHMHYLZJT-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.